Cas no 1807091-48-0 (Methyl 3-cyano-2-methoxyisonicotinate)

Methyl 3-cyano-2-methoxyisonicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyano-2-methoxyisonicotinate
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- インチ: 1S/C9H8N2O3/c1-13-8-7(5-10)6(3-4-11-8)9(12)14-2/h3-4H,1-2H3
- InChIKey: YQOXXTSIXYFPCY-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C#N)=C(C(=O)OC)C=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 72.2
Methyl 3-cyano-2-methoxyisonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029007932-250mg |
Methyl 3-cyano-2-methoxyisonicotinate |
1807091-48-0 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029007932-500mg |
Methyl 3-cyano-2-methoxyisonicotinate |
1807091-48-0 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029007932-1g |
Methyl 3-cyano-2-methoxyisonicotinate |
1807091-48-0 | 95% | 1g |
$3,010.80 | 2022-03-31 |
Methyl 3-cyano-2-methoxyisonicotinate 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
Methyl 3-cyano-2-methoxyisonicotinateに関する追加情報
Recent Advances in the Application of Methyl 3-cyano-2-methoxyisonicotinate (CAS: 1807091-48-0) in Chemical Biology and Pharmaceutical Research
Methyl 3-cyano-2-methoxyisonicotinate (CAS: 1807091-48-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its cyano and methoxy functional groups, serves as a key building block in the synthesis of various heterocyclic compounds with pharmacological relevance. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules, highlighting its importance in modern medicinal chemistry.
One of the most notable advancements involving Methyl 3-cyano-2-methoxyisonicotinate is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative disorders. The researchers utilized the compound's reactive cyano group to construct a pyridine-based scaffold, which was further modified to enhance binding affinity and selectivity. This work underscores the compound's potential in targeted cancer therapies.
In addition to its applications in kinase inhibitor development, Methyl 3-cyano-2-methoxyisonicotinate has also been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported the synthesis of a series of derivatives exhibiting potent activity against drug-resistant bacterial strains, including MRSA. The study highlighted the importance of the methoxy group in modulating lipophilicity and membrane penetration, which are critical factors for antimicrobial efficacy. These findings open new avenues for addressing the global challenge of antibiotic resistance.
From a chemical biology perspective, Methyl 3-cyano-2-methoxyisonicotinate has emerged as a valuable tool for probing enzyme mechanisms and protein-ligand interactions. Its unique structural features allow for facile incorporation into fluorescent probes and activity-based protein profiling (ABPP) reagents. A 2024 ACS Chemical Biology study utilized this compound to develop a novel probe for monitoring cellular esterase activity, providing insights into metabolic pathways and potential drug targets. Such applications demonstrate the compound's versatility beyond traditional drug discovery.
The synthetic accessibility of Methyl 3-cyano-2-methoxyisonicotinate has also been a focus of recent research. A 2023 Organic Process Research & Development article described an optimized, scalable synthesis route that improves yield and reduces environmental impact compared to traditional methods. This advancement is particularly significant for industrial applications, where cost-effective and sustainable production is paramount. The study's findings may facilitate broader adoption of this compound in pharmaceutical manufacturing.
Looking forward, the diverse applications of Methyl 3-cyano-2-methoxyisonicotinate suggest continued research interest in this compound. Ongoing studies are exploring its potential in neurodegenerative disease therapeutics, where its ability to cross the blood-brain barrier and modulate protein-protein interactions may prove valuable. Additionally, its use in PROTAC (Proteolysis Targeting Chimera) technology represents an exciting frontier in targeted protein degradation strategies. As research progresses, this compound is likely to remain at the forefront of innovative drug discovery approaches.
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